molecular formula C7H15NO B2544421 3-Amino-2-(cyclopropylmethyl)propan-1-ol CAS No. 1247915-82-7

3-Amino-2-(cyclopropylmethyl)propan-1-ol

Cat. No. B2544421
CAS RN: 1247915-82-7
M. Wt: 129.203
InChI Key: IZKPVKQWPXRXDT-UHFFFAOYSA-N
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Description

3-Amino-2-(cyclopropylmethyl)propan-1-ol , also known as propanolamine , is an organic compound with the molecular formula C₇H₁₅NO . It falls under the category of amino alcohols and is a colorless liquid. Propanolamine is prepared by adding amines to one or two equivalents of propylene oxide. Its structure consists of a cyclopropylmethyl group attached to an amino group on a propanol backbone .


Molecular Structure Analysis

The molecular formula of propanolamine is C₇H₁₅NO , and its structure comprises a three-carbon propanol backbone with an amino group (NH₂) and a cyclopropylmethyl group (CH₂C₃H₅) attached. The cyclopropylmethyl moiety contributes to its unique properties .

Scientific Research Applications

Synthesis and Biological Evaluation

3-Amino-2-(cyclopropylmethyl)propan-1-ol serves as a building block in the synthesis of poly(ether imine) dendrimers. These dendrimers, characterized by a nitrogen core, are constructed using a trifunctional monomer derivative of 3-amino-propan-1-ol, permitting the attachment of various functional groups. Their non-toxic nature marks them as potential candidates for biological studies, especially in drug and gene delivery (Krishna, Jain, Tatu, & Jayaraman, 2005).

Corrosion Inhibition

The compound has been used in synthesizing tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives, which exhibit significant performance in inhibiting carbon steel corrosion. These amines form protective layers on metal surfaces, acting as anodic inhibitors and showing promise in materials protection and maintenance (Gao, Liang, & Wang, 2007).

Enzymatic Synthesis of Cyclic Polyamines

This compound is also a substrate in the enzymatic synthesis of cyclic polyamines. These polyamines, synthesized using horse liver alcohol dehydrogenase (HLADH), have a wide range of potential applications due to the broad substrate specificity of HLADH, hinting at their utility in various industrial and pharmaceutical domains (Cassimjee, Marin, & Berglund, 2012).

Antimicrobial Applications

Derivatives synthesized from 3-amino-propan-1-ol have been assessed for their antimicrobial efficiency. These include aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, which exhibit more effective antimicrobial properties compared to some current medicinal agents, indicating their potential in medical and sanitary applications (Jafarov, Mammadbayli, Kochetkov, Astanova, Maharramova, & Bilková, 2019).

Antifungal Properties

The compound's derivatives have been explored for their antifungal properties as well. For instance, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives demonstrate significant activity against Candida spp., showing potential as alternatives to traditional antifungal agents (Zambrano-Huerta et al., 2019).

Fluorescent Biomarker Development

Furthermore, derivatives of 3-amino-propan-1-ol have been used in synthesizing fluorescent biomarkers from industrial waste products like cardanol and glycerol. These biomarkers exhibit low acute toxicity and potential applicability in biodiesel quality monitoring, aligning with green chemistry principles (Pelizaro et al., 2019).

Mechanism of Action

Propanolamine’s mechanism of action depends on its specific application. It is used in various contexts, such as a precursor in polymer synthesis (e.g., polyurethanes) and as a building block for dendrimers. Its reactivity arises from the amino group, which can participate in nucleophilic reactions and form covalent bonds .

Safety and Hazards

  • Safety Measures : Protective gloves, eyewear, and clothing should be worn. In case of skin contact, wash thoroughly with water. If ingested, rinse the mouth and seek medical attention. Avoid inhalation and exposure to eyes .

Future Directions

: Wikipedia - Propanolamine : Sigma-Aldrich - 3-Amino-1-propanol

properties

IUPAC Name

2-(aminomethyl)-3-cyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-4-7(5-9)3-6-1-2-6/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKPVKQWPXRXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1247915-82-7
Record name 3-amino-2-(cyclopropylmethyl)propan-1-ol
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